Mag-Fura-2 tetrapotassium
Description
Significance of Intracellular Magnesium and Calcium Dynamics in Biological Systems
Intracellular magnesium and calcium are crucial divalent cations that play vital roles in a vast array of cellular processes. nih.govhoriba.com Magnesium is the second most abundant intracellular divalent cation and acts as a cofactor for over 300 enzymes, participating in critical metabolic pathways like glycolysis and the Krebs cycle. imrpress.combibliotekanauki.pl It is essential for DNA and RNA synthesis, protein synthesis, and maintaining the stability of cellular membranes. imrpress.combibliotekanauki.pl Magnesium also modulates the function of various ion channels and transporters, including the Na+/K+-ATPase and calcium pumps. imrpress.comahajournals.org
Calcium, on the other hand, is a key second messenger in signal transduction pathways. oup.com While resting intracellular calcium concentrations are kept extremely low, transient increases in calcium levels, often referred to as calcium signals or spikes, trigger a multitude of cellular responses. oup.com These include muscle contraction, neurotransmitter release, and gene expression. oup.comcdnsciencepub.com
The interplay between magnesium and calcium is complex and critical for cellular homeostasis. Magnesium can modulate calcium signaling by competing for binding sites on proteins and influencing calcium release from intracellular stores. ahajournals.orgresearchgate.net Disruptions in the balance of these two cations are associated with various pathological conditions. nih.govresearchgate.net Therefore, understanding the dynamics of both intracellular magnesium and calcium is fundamental to cell biology and medicine.
Evolution and Impact of Fluorescent Ion Indicators in Live Cell Studies
The ability to measure ion concentrations inside living cells is crucial for understanding their physiological roles. horiba.com Fluorescent indicators have become an indispensable tool for this purpose, offering high sensitivity and the ability to perform non-invasive measurements in real-time. horiba.comacs.org The development of these probes has evolved significantly over the years.
Early methods for ion detection had limitations. The introduction of dual-wavelength fluorescent probes in the mid-1980s, such as Fura-2 for calcium, revolutionized the field. horiba.com These "ratiometric" indicators exhibit a shift in their excitation or emission wavelength upon binding to an ion. horiba.com This allows for a more accurate quantification of ion concentrations, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in dye concentration, cell volume, or instrument settings. horiba.comacs.org
The success of calcium indicators spurred the development of probes for other ions, including magnesium. rsc.org The creation of fluorescent indicators for Mg²⁺, like Mag-fura-2, has enabled researchers to investigate the once-elusive dynamics of intracellular magnesium. rsc.org These tools have been instrumental in revealing the subtle but significant changes in magnesium concentration in response to various stimuli and its modulatory role in cellular functions. imrpress.cominterchim.fr The ongoing development of fluorescent probes with improved selectivity, sensitivity, and photostability continues to advance our understanding of ion homeostasis in living systems. rsc.orgmdpi.com
Conceptual Framework of BAPTA-Derived Fluorescent Probes
Many of the most successful fluorescent indicators for divalent cations, including both calcium and magnesium probes, are derived from the chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). nih.gov BAPTA was specifically designed to have a high selectivity for Ca²⁺ over Mg²⁺, a crucial feature for accurately measuring calcium signals without interference from the much more abundant intracellular magnesium. nih.gov
The core principle behind BAPTA-derived probes is the coupling of the ion-binding BAPTA motif to a fluorophore. nih.gov The binding of an ion to the BAPTA portion of the molecule induces a conformational change that alters the photophysical properties of the attached fluorophore, leading to a change in fluorescence intensity or a shift in the excitation or emission spectra. nih.govresearchgate.net
Mag-fura-2 is a prime example of this design principle. It is structurally similar to the calcium indicator Fura-2 and is based on the tricarboxylate APTRA (o-aminophenol-N,N,O-triacetic acid) chelator, which itself is derived from BAPTA. interchim.frsci-hub.sefrontiersin.org This structural heritage gives Mag-fura-2 its ratiometric properties; upon binding to Mg²⁺, its excitation wavelength shifts from approximately 369 nm to 330 nm. interchim.frbiotium.com While Mag-fura-2 was designed as a magnesium indicator, it's important to note that it also binds to calcium, which can be a source of interference in measurements. interchim.frsci-hub.se The development of BAPTA-based indicators has been a cornerstone of live-cell imaging, providing a versatile framework for creating probes to visualize the intricate dynamics of intracellular ions.
Compound Properties and Spectral Data
| Property | Value |
| Molecular Formula | C₁₈H₁₀K₄N₂O₁₁ avantorsciences.comnih.gov |
| Molecular Weight | 586.68 g/mol nih.gov |
| Kd for Mg²⁺ | 1.9 mM interchim.frbiotium.com |
| Excitation Shift upon Mg²⁺ Binding | From ~369 nm to ~330 nm interchim.frbiotium.com |
| Emission Maximum (Mg²⁺-free) | ~511 nm rsc.org |
| Emission Maximum (Mg²⁺-saturated) | ~491 nm rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-(carboxylatomethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O11.4K/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28;;;;/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIPSUBCVAWSY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C3=NC=C(O3)C(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10K4N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ratiometric Fluorescent Sensing Principles of Mag Fura 2 Tetrapotassium Salt
Fundamental Mechanism of Excitation Spectral Shifts Upon Ion Binding
The core of Mag-fura-2's function as a ratiometric indicator lies in the significant shift of its excitation spectrum upon binding with divalent cations, particularly Mg²⁺. rsc.orgmdpi.com In its unbound, or ion-free state, Mag-fura-2 has a maximum excitation wavelength of approximately 369 nm. biotium.comrsc.org When it binds to Mg²⁺, the excitation maximum undergoes a substantial blue shift to around 330 nm. biotium.comrsc.org
This spectral shift is a key feature that enables ratiometric measurements. By alternately exciting the indicator at these two wavelengths (or wavelengths near the peaks for the bound and free forms, such as 340 nm and 380 nm) and measuring the ratio of the emitted fluorescence intensities, a quantitative measure of the ion concentration can be obtained. oup.com This ratiometric approach provides a robust measurement that is largely independent of factors that can affect single-wavelength measurements, such as indicator concentration, cell thickness, and photobleaching. nih.govthermofisher.com
Spectroscopic Characteristics for Divalent Cation Detection
The utility of Mag-fura-2 as a fluorescent probe is defined by its specific spectroscopic properties in the presence of divalent cations.
Excitation Wavelength Transitions (e.g., Mg²⁺-bound vs. ion-free states)
As previously mentioned, the most prominent spectroscopic change for Mag-fura-2 is the shift in its excitation spectrum. The transition from a peak at approximately 369 nm in the absence of Mg²⁺ to a peak at about 330 nm in a Mg²⁺-saturating environment is the foundation of its ratiometric application. biotium.comrsc.org In practical applications, excitation wavelengths of 340 nm and 380 nm are commonly used to represent the Mg²⁺-bound and ion-free states, respectively. oup.com The ratio of the fluorescence emission intensities when excited at these two wavelengths provides a direct measure of the free Mg²⁺ concentration. oup.com
| State | Peak Excitation Wavelength (nm) |
| Ion-Free | ~369 |
| Mg²⁺-Bound | ~330 |
Emission Spectral Stability in Ratiometric Measurements
A critical feature of Mag-fura-2 for ratiometric measurements is the relative stability of its emission spectrum. While the excitation spectrum undergoes a significant shift upon ion binding, the emission wavelength shows a much smaller change. In the ion-free state, the peak emission is around 511 nm, which shifts to approximately 491-508 nm when bound to Mg²⁺. rsc.orgnih.gov This minimal shift in the emission peak allows for the use of a single emission filter to collect the fluorescence signal generated by excitation at both wavelengths. This simplifies the experimental setup and ensures that the measured ratio is primarily influenced by the change in excitation properties rather than a complex interplay of both excitation and emission shifts.
| State | Peak Emission Wavelength (nm) |
| Ion-Free | ~511 |
| Mg²⁺-Bound | ~491-508 |
Quantitative Aspects of Ion Binding
The quantitative analysis of ion concentrations using Mag-fura-2 relies on its specific binding affinities for different divalent cations.
Magnesium Dissociation Constant Determination and Significance
The dissociation constant (Kd) is a measure of the affinity of the indicator for its target ion. For Mag-fura-2, the Kd for Mg²⁺ is reported to be approximately 1.9 mM. rsc.orgmdpi.cominterchim.fr This value indicates that Mag-fura-2 is a low-affinity indicator for magnesium, which is significant because it makes it well-suited for measuring the typically millimolar concentrations of free Mg²⁺ found within cells. interchim.fr The Kd can be influenced by environmental factors such as temperature and pH. nih.gov For instance, one study found that the Kd varied with temperature, with values of 2.02 mM at 25°C and 1.15 mM at 37°C when measured at an excitation of 340 nm. nih.gov Another study determined the Kd to be 2.26 mM under their specific experimental conditions. ismrm.org
Calcium Responsiveness and Differential Affinities Compared to High-Affinity Indicators
While primarily a magnesium indicator, Mag-fura-2 also binds to calcium (Ca²⁺). biotium.cominterchim.fr However, its affinity for Ca²⁺ is significantly lower than that of high-affinity Ca²⁺ indicators like Fura-2. The Kd of Mag-fura-2 for Ca²⁺ is approximately 20-25 µM. nih.govresearchgate.net This lower affinity for calcium is advantageous in certain experimental contexts. High-affinity Ca²⁺ indicators can become saturated during large and rapid increases in intracellular Ca²⁺, such as those that occur during excitotoxic stimulation, leading to an underestimation of the peak Ca²⁺ concentration. nih.gov In contrast, low-affinity indicators like Mag-fura-2 can more accurately measure these high transient Ca²⁺ levels. interchim.frnih.gov Studies have shown that during prolonged glutamate (B1630785) stimulation, Mag-fura-2 revealed a continued rise in intracellular Ca²⁺ that was not effectively demonstrated by high-affinity indicators like Fura-2. nih.gov This makes Mag-fura-2 a valuable tool for studying cellular events associated with large calcium fluxes that would saturate traditional calcium probes. interchim.frresearchgate.net
| Ion | Dissociation Constant (Kd) |
| Mg²⁺ | ~1.9 mM |
| Ca²⁺ | ~20-25 µM |
Selectivity Profiles for Divalent Cations (e.g., Mg²⁺ vs. Ca²⁺, Zn²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cd²⁺)
Mag-fura-2 exhibits a distinct selectivity profile for various divalent cations, characterized by different dissociation constants (Kd), which represent the concentration at which half of the indicator molecules are bound to the ion. While designed as a magnesium indicator, it demonstrates a significantly higher affinity for calcium and several transition metal ions. interchim.frnih.gov
The dissociation constant for Mg²⁺ is approximately 1.9 mM. interchim.frbiotium.comthermofisher.com In contrast, its affinity for Ca²⁺ is much higher, with reported Kd values in the micromolar range, varying between approximately 20 µM and 53 µM depending on experimental conditions. nih.govnih.govnih.govresearchgate.net This high affinity for Ca²⁺ means that its use as a Mg²⁺ indicator can be compromised by Ca²⁺ concentrations exceeding 1 µM. interchim.fr
Mag-fura-2 also binds strongly to other divalent cations. nih.govresearchgate.net It has a very high affinity for Zinc (Zn²⁺), with a Kd of about 20 nM. nih.gov The binding of paramagnetic ions such as Manganese (Mn²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺) results in the quenching of the fluorescence excitation band at ~369 nm. nih.gov Complexation with closed-shell ions like Cadmium (Cd²⁺) and Zinc (Zn²⁺) causes a loss of the ~369 nm excitation band and the appearance of a new band around 330 nm. nih.gov The varying affinities for these cations are critical considerations for interpreting fluorescence data in complex biological systems where multiple ions may be present.
The following table summarizes the dissociation constants (Kd) of Mag-fura-2 for various divalent cations based on published research findings.
| Divalent Cation | Dissociation Constant (Kd) | Reference(s) |
| Magnesium (Mg²⁺) | ~1.9 mM | interchim.frnih.govbiotium.comthermofisher.com |
| Calcium (Ca²⁺) | ~20-53 µM | nih.govnih.govnih.govresearchgate.netnih.gov |
| Zinc (Zn²⁺) | ~20 nM | nih.gov |
| Manganese (Mn²⁺) | 1.1 µM | nih.gov |
| Cobalt (Co²⁺) | 2.1 µM | nih.gov |
| Nickel (Ni²⁺) | 6.3 µM | nih.gov |
| Cadmium (Cd²⁺) | 220 nM | nih.gov |
Note: Dissociation constants can vary based on experimental conditions.
Influence of Microenvironmental Parameters on Ion Binding Characteristics
The ion-binding characteristics of fluorescent indicators like Mag-fura-2 are not absolute and can be significantly influenced by various microenvironmental parameters. interchim.frchemie-brunschwig.ch Factors such as pH, temperature, ionic strength, and viscosity can alter the effective dissociation constant (Kd) of the indicator within a cell, which may differ from values determined in vitro. interchim.frnih.govchemie-brunschwig.ch
Temperature: Temperature has been shown to have a significant effect on the Kd of Mag-fura-2. nih.gov One study investigating the Mg²⁺-mag-fura-2 Kd found that between 25°C and 37°C, the value changed considerably. nih.gov At an excitation wavelength of 340 nm, the Kd for Mg²⁺ was 2.02 mM at 25°C and decreased to 1.15 mM at 37°C. nih.gov Similarly, at 380 nm excitation, the Kd shifted from 2.84 mM at 25°C to 1.68 mM at 37°C. nih.gov However, another report suggests that the affinities of Mag-fura-2 for Mg²⁺ are essentially invariant at temperatures between 22°C and 37°C. thermofisher.comthermofisher.com These differing findings highlight the necessity of calibrating the indicator under specific experimental temperature conditions.
pH: The ambient pH is another critical factor that can affect ion binding. nih.gov Changes in pH within the physiological range of 6.5 to 8.5 have been reported to have variable effects on the Mg²⁺-mag-fura-2 Kd, with the impact depending on the specific excitation wavelength being measured. nih.gov It has also been noted that pH affects both the high- and low-affinity Ca²⁺ binding sites of Mag-fura-2. nih.gov This sensitivity necessitates careful consideration of the pH of subcellular compartments when interpreting fluorescence data. nih.gov In contrast, some research indicates that the indicator's affinity for Mg²⁺ is largely stable between pH 5.5 and 7.4. thermofisher.comthermofisher.com
Other Factors: While specific quantitative data for Mag-fura-2 is less detailed, general studies on fluorescent indicators show that ionic strength and viscosity can also modify ion-binding affinities. interchim.frchemie-brunschwig.ch For instance, the fluorescence quantum yield of indicators can change in viscous solutions. nih.gov The concentration of monovalent cations, however, has been reported to have little effect on the Kd of Mag-fura-2 for Mg²⁺. nih.gov
Methodological Frameworks for Divalent Cation Measurements Utilizing Mag Fura 2 Tetrapotassium Salt
Strategies for Intracellular Loading and Retention in Research Models
The effective use of Mag-fura-2 tetrapotassium salt for measuring intracellular divalent cations, primarily magnesium (Mg²⁺), hinges on its successful introduction and retention within the cell. As the salt form of the indicator is cell-impermeant, direct incubation is ineffective. Consequently, researchers employ various strategies to load the dye into the cytosol of the target cells.
Invasive Loading Techniques (e.g., Microinjection, Patch-Pipette Perfusion, Scrape Loading)
To overcome the impermeability of the cell membrane to this compound salt, several invasive loading techniques have been developed and are widely used in cellular research.
Microinjection is a precise method that involves the direct injection of a solution containing this compound salt into the cytoplasm of a single cell using a fine glass micropipette. This technique offers excellent control over the intracellular concentration of the indicator. It is particularly useful for studies on individual cells where precise loading is critical. aatbio.com
Patch-pipette perfusion is commonly employed in electrophysiological studies. In this method, a glass micropipette forms a high-resistance seal with the cell membrane (a "patch"), which is then ruptured to establish a whole-cell configuration. The this compound salt included in the pipette solution then diffuses into and equilibrates with the cell's cytoplasm. nih.gov This technique allows for simultaneous measurement of ion concentrations and electrical activity. nih.gov
Scrape loading is a method suitable for loading a population of adherent cells. In this technique, cells grown in a monolayer are gently scraped from the culture dish in the presence of a medium containing this compound salt. The transient mechanical disruption of the cell membrane allows the indicator to enter the cytoplasm. biotium.comatlasbiyo.combioscience.co.uk While less controlled than microinjection, it is a straightforward method for loading a large number of cells simultaneously.
Other less common but effective invasive methods include bead loading and ATP-induced permeabilization .
Considerations for Cell-Impermeant Form Application
The cell-impermeant nature of this compound salt is a critical factor in its application. This property necessitates the use of the aforementioned invasive loading techniques to introduce it into the intracellular environment. aatbio.comfishersci.be Once inside the cell, the indicator is trapped in the cytoplasm, allowing for the measurement of intracellular ion concentrations.
In some experimental designs, the cell-impermeant form can be used extracellularly to measure the efflux of ions from cells. For instance, in studies of secretagogue-stimulated magnesium release from pancreatic acinar cells, the presence of this compound salt in a calcium-free external solution allowed for the detection of magnesium moving out of the cells.
The choice of the salt form (e.g., tetrapotassium salt) is also a consideration, as it can influence the ionic composition of the loading solution. core.ac.uk The water-soluble nature of the tetrapotassium salt facilitates its dissolution in aqueous buffers for loading. biotium.com
Calibration Protocols for Quantitative Ion Concentration Determination
To convert the fluorescence ratio signals obtained from Mag-fura-2 into absolute ion concentrations, a calibration procedure is essential. This process determines the key parameters of the dye's response to the ion of interest, typically magnesium.
In Situ Calibration Methodologies and Their Importance
In situ calibration, performed within the experimental cells, is the preferred method for determining the quantitative relationship between the Mag-fura-2 fluorescence ratio and the intracellular magnesium concentration. thermofisher.com This approach is crucial because the spectral properties and ion-binding affinity of the indicator can be influenced by the complex intracellular environment, including factors like pH, viscosity, and protein binding. core.ac.ukbiotium.com These factors can differ significantly from the conditions in a simple salt solution.
A common in situ calibration procedure involves the use of ionophores, such as A-23187 or 4-bromo A-23187 , which make the cell membrane permeable to divalent cations. thermofisher.comthermofisher.com The cells are sequentially exposed to solutions with a known high concentration of magnesium (to determine Rmax, the maximum fluorescence ratio) and a solution with a very low, near-zero concentration of magnesium (using a chelator like EDTA to determine Rmin, the minimum fluorescence ratio). ahajournals.org From these values, along with the dissociation constant (Kd) of the indicator for magnesium, the intracellular concentration can be calculated using the Grynkiewicz equation. core.ac.uk
Studies comparing in situ and in vitro calibration for the related calcium indicator Fura-2 have shown that in vitro methods can significantly underestimate the peak amplitude of ion transients. core.ac.uk This highlights the importance of performing in situ calibrations for the most accurate quantitative measurements.
Cell-Free Calibration Techniques
While in situ calibration is preferred, cell-free calibration techniques are also utilized, particularly for determining the fundamental spectral properties of Mag-fura-2 or when in situ methods are not feasible. thermofisher.com This method involves preparing a series of calibration buffers with known concentrations of magnesium. interchim.fr
In a typical cell-free calibration, this compound salt is added to a buffer solution, and the fluorescence ratio is measured at various known magnesium concentrations. ahajournals.org This allows for the determination of the indicator's Rmax, Rmin, and Kd in a controlled, non-cellular environment. core.ac.ukahajournals.org These parameters can then be used to construct a calibration curve that relates the fluorescence ratio to the magnesium concentration. interchim.fr
It's important to note that the Kd of Mag-fura-2 for magnesium is approximately 1.9 mM. biotium.com However, this value can be influenced by the specific conditions of the calibration buffer, such as pH and ionic strength. biotium.com Therefore, it is crucial to match the conditions of the cell-free calibration to the intracellular environment as closely as possible.
Application of Ionophores and Metal Chelators in Calibration Schemes (e.g., A-23187, EGTA, EDTA, TPEN)
Accurate quantification of intracellular ion concentrations with Mag-fura-2 requires a robust calibration process. This typically involves the use of ionophores to manipulate intracellular ion levels and chelators to establish solutions with known ion concentrations.
Ionophores: The ionophore A-23187 is frequently used in the calibration of Mag-fura-2. thermofisher.comresearchgate.net Ionophores are lipid-soluble molecules that facilitate the transport of ions across cell membranes, allowing for the equilibration of intracellular and extracellular ion concentrations. A-23187 is preferred over other ionophores like ionomycin (B1663694) for Mg²⁺ calibration because it transports Mg²⁺ more effectively. thermofisher.comthermofisher.com By exposing cells loaded with Mag-fura-2 to solutions containing known concentrations of the ion of interest along with A-23187, a calibration curve can be generated.
Metal Chelators: Metal chelators are essential for creating calibration solutions with precisely controlled concentrations of free divalent cations.
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is a chelator with a high affinity for Ca²⁺ and a much lower affinity for Mg²⁺. This selectivity makes it particularly useful for creating Ca²⁺ buffers and for minimizing Ca²⁺ interference during Mg²⁺ measurements. thermofisher.comscience.gov Calibration often involves preparing a "zero Ca²⁺" solution with EGTA and a "high Ca²⁺" solution, which are then mixed to create a range of Ca²⁺ concentrations. interchim.fr
EDTA (ethylenediaminetetraacetic acid) chelates a wide range of divalent cations, including both Ca²⁺ and Mg²⁺, with less selectivity than EGTA. thermofisher.com
TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) is a heavy metal chelator. thermofisher.com It is used to reverse the fluorescence response of indicators caused by heavy metals, as it complexes with them but not with Ca²⁺ or Mg²⁺. thermofisher.com Solutions used for calibrating Mg²⁺ indicators should be free of heavy metals like manganese (Mn²⁺) that can interact with the dye, and TPEN can be used to remove such contaminants. thermofisher.comresearchgate.net
The general principle of calibration involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios. Rmin is typically obtained in a solution free of the target ion (using a chelator like EGTA), and Rmax is obtained in a solution saturated with the ion. marquette.edu
| Reagent | Role in Mag-fura-2 Calibration | Primary Ion(s) Targeted |
| A-23187 | Ionophore: Equilibrates intracellular and extracellular ion concentrations. thermofisher.comthermofisher.com | Mg²⁺, Ca²⁺ |
| EGTA | Chelator: Creates Ca²⁺ buffers and minimizes Ca²⁺ interference. science.govinterchim.fr | Ca²⁺ |
| EDTA | Chelator: Binds a broad range of divalent cations. thermofisher.cominterchim.fr | Ca²⁺, Mg²⁺, other divalent cations |
| TPEN | Heavy Metal Chelator: Removes interfering heavy metal ions. thermofisher.com | Heavy metals (e.g., Zn²⁺, Mn²⁺) |
Spectroscopic Acquisition and Ratiometric Imaging Techniques
Mag-fura-2's spectral properties make it well-suited for various fluorescence-based analytical techniques. Similar to its analog Fura-2, Mag-fura-2 exhibits a shift in its excitation spectrum upon binding to its target ion. biotium.com When unbound, its excitation maximum is around 369 nm, which shifts to approximately 330 nm upon binding Mg²⁺. biotium.com This ratiometric nature allows for the accurate determination of ion concentrations, correcting for variables like dye concentration, path length, and photobleaching. aatbio.com
Fluorescence microscopy is a primary application for Mag-fura-2. fishersci.bethermofisher.com Inverted microscopes are commonly used for live-cell imaging, allowing for the observation of cells cultured in plates or dishes. medchemexpress.com For instance, after loading cells with Mag-fura-2, they can be mounted on the stage of an inverted microscope and alternately excited at two wavelengths (e.g., 340 nm and 380 nm), while the emission is collected at a single wavelength (e.g., 510 nm). medchemexpress.comzhscience.com
Confocal laser scanning microscopy offers the advantage of optical sectioning, which reduces out-of-focus fluorescence and improves image quality. nih.gov While Mag-fura-2 is excitable by UV light, which can present challenges for some confocal systems and potentially cause photodamage, it has been successfully used in confocal imaging. nih.govrndsystems.com Two-photon excitation microscopy has also been employed with Fura dyes, including Furaptra (Mag-fura-2), to allow for deeper tissue penetration and reduced phototoxicity. nih.gov
Flow cytometry enables the rapid analysis of fluorescence signals from a large population of individual cells. fishersci.bemedchemexpress.com Cells loaded with Mag-fura-2 can be analyzed by a flow cytometer equipped with a UV excitation source. fishersci.be This technique is valuable for studying ion dynamics in heterogeneous cell populations or for high-throughput analysis of cellular responses to various stimuli. While the emission-ratioable indicator Mag-indo-1 is often preferred for flow cytometry, Mag-fura-2 can also be utilized for these population-level analyses. thermofisher.com
The ratiometric properties of Mag-fura-2 make it suitable for high-throughput screening (HTS) assays using fluorescence microplate readers. zhscience.com These instruments can perform dual-wavelength excitation and read the fluorescence emission from samples in a multi-well plate format. This allows for the simultaneous testing of numerous compounds or conditions affecting intracellular Mg²⁺ or Ca²⁺ levels. The use of black-walled, clear-bottom plates is recommended to minimize background fluorescence and crosstalk between wells. zhscience.com
Data Analysis and Interpretation of Ratiometric Fluorescence Signals
The core of data analysis for Mag-fura-2 is the calculation of the ratio of fluorescence intensities obtained at two different excitation wavelengths (e.g., F340/F380). This ratio is directly proportional to the intracellular concentration of the target ion.
The Grynkiewicz equation is the fundamental formula used to convert the fluorescence ratio into an absolute ion concentration:
[Ion] = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2)
Where:
[Ion] is the concentration of the free ion.
K_d is the dissociation constant of the indicator for the ion. The K_d of Mag-fura-2 for Mg²⁺ is approximately 1.9 mM. biotium.com
R is the experimentally measured fluorescence ratio (F_λ1 / F_λ2).
R_min is the ratio in the absence of the ion.
R_max is the ratio at saturating ion concentrations.
S_f2 / S_b2 is the ratio of fluorescence intensities at the second excitation wavelength for the ion-free and ion-bound forms of the dye, respectively. marquette.edu
Calibration experiments are crucial for determining the values of R_min, R_max, and the K_d under the specific experimental conditions (e.g., temperature, pH, ionic strength), as these can influence the dye's properties. biotium.comcore.ac.uk It is important to note that Mag-fura-2 also binds Ca²⁺, albeit with a lower affinity (Kd ~25 µM) than for Mg²⁺. nih.govbio-techne.com Therefore, when measuring Mg²⁺, potential interference from physiological Ca²⁺ changes must be considered, especially if Ca²⁺ concentrations exceed 1 µM. interchim.fr
| Parameter | Description | Typical Value/Method |
| K_d (Mg²⁺) | Dissociation constant for Magnesium | ~1.9 mM biotium.com |
| K_d (Ca²⁺) | Dissociation constant for Calcium | ~25 µM bio-techne.com |
| Excitation | Wavelengths for ratiometric measurement | ~340 nm and ~380 nm zhscience.com |
| Emission | Wavelength for fluorescence detection | ~510 nm zhscience.com |
| R | Experimental fluorescence ratio | F_340 / F_380 |
| R_min | Ratio in ion-free conditions | Determined using a strong chelator (e.g., EGTA) marquette.edu |
| R_max | Ratio in ion-saturating conditions | Determined by adding excess ions marquette.edu |
Applications of Mag Fura 2 Tetrapotassium Salt in Advanced Biological Research
Investigation of Intracellular Magnesium Homeostasis and Dynamics
Mag-fura-2 is a key tool for investigating the critical role of intracellular magnesium in fundamental cellular activities such as enzymatic reactions, DNA synthesis, and muscle contraction. interchim.frthermofisher.com It is sensitive to magnesium concentrations in the 0.1 to 10 mM range, which aligns with typical intracellular free magnesium levels. interchim.fr
The determination of basal intracellular free magnesium concentrations ([Mg²⁺]i) is fundamental to understanding a cell's metabolic state and its capacity to respond to stimuli. Mag-fura-2 has been instrumental in establishing these baseline levels across a variety of cell types. For instance, studies have reported [Mg²⁺]i to be approximately 0.3 mM in synaptosomes, 0.37 mM in hepatocytes, and between 0.5 to 1.2 mM in cardiac cells. interchim.fr In cultured dorsal root ganglion neurons, the resting cytoplasmic magnesium concentration was measured to be 0.68 ± 0.10 mM, which was notably higher than the nuclear concentration of 0.11 ± 0.05 mM. nih.gov Furthermore, in Salmonella enterica, wild-type cells maintained a basal [Mg²⁺]i of 0.9 mM when in a nominally magnesium-free environment. nih.gov
Basal Intracellular Magnesium Levels Measured with Mag-fura-2
| Cellular System | Basal [Mg²⁺]i (mM) | Reference |
|---|---|---|
| Synaptosomes | ~0.3 | interchim.fr |
| Hepatocytes | 0.37 | interchim.fr |
| Cardiac Cells | 0.5 - 1.2 | interchim.fr |
| Dorsal Root Ganglion Neurons (Cytoplasm) | 0.68 ± 0.10 | nih.gov |
| Dorsal Root Ganglion Neurons (Nucleus) | 0.11 ± 0.05 | nih.gov |
| Salmonella enterica (Wild-Type) | 0.9 | nih.gov |
Physiological changes in intracellular magnesium are often smaller and slower than those of calcium, making their accurate measurement challenging. interchim.fr However, Mag-fura-2 has enabled researchers to monitor these subtle but significant fluctuations. For example, in cultured neurons, depolarization with a high potassium solution led to a remarkable increase in cytoplasmic magnesium from a resting level of 0.68 mM to 1.52 mM. nih.gov This response was found to be linked to an initial rise in intracellular calcium, supporting a "calcium-induced magnesium release" mechanism. nih.gov
Disturbances in magnesium homeostasis can lead to pathophysiological conditions. researchgate.net Chronic subclinical magnesium deficiency is increasingly common and is associated with a higher risk for cardiovascular, respiratory, and neurological disorders. researchgate.net Mag-fura-2 is a valuable tool for studying the cellular mechanisms underlying these conditions by allowing for the precise measurement of intracellular magnesium changes in response to various pathological stimuli.
Elucidation of High-Concentration Intracellular Calcium Transients
While Mag-fura-2 is primarily a magnesium indicator, its lower affinity for calcium compared to indicators like Fura-2 makes it exceptionally useful for detecting high, transient calcium concentrations that would otherwise saturate high-affinity dyes. interchim.frbiotium.com This characteristic is particularly advantageous in studying cellular events associated with large and rapid calcium fluxes.
An important application of Mag-fura-2 is the detection of high, transient Ca²⁺ concentrations during cellular events like calcium spikes. interchim.frbiotium.com Its lower affinity for Ca²⁺ (Kd ≈ 25 µM) prevents saturation, allowing for the accurate recording of successive calcium transients of approximately equal amplitude, which is not always possible with high-affinity indicators like Fura-2. researchgate.net This capability is crucial for studying neuronal activation and smooth muscle activation, where such elevated calcium levels are common. interchim.fr
Mag-fura-2 has been effectively used to monitor the release of calcium from intracellular stores such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR). interchim.fr In permeabilized rat parotid acinar cells, Mag-fura-2 was used to monitor Ca²⁺ release from these internal stores. medchemexpress.com Similarly, in uterine smooth muscle cells, the combination of a low-affinity indicator like Mag-fluo-4 (a derivative of Mag-fura-2) and a high-affinity indicator allowed for the simultaneous measurement of Ca²⁺ changes within the SR lumen and the cytosol. nih.gov These studies demonstrated that agonists like carbachol and ATP could induce a decrease in the SR luminal calcium concentration, corresponding to an increase in cytosolic calcium. nih.gov
Functional Studies of Ion Transport Mechanisms
Mag-fura-2 is a powerful tool for investigating the function of ion transport proteins that regulate intracellular magnesium and calcium levels. By measuring the rate of change in intracellular ion concentrations, researchers can infer the activity of transporters and channels. For instance, in Salmonella enterica, Mag-fura-2 was used to demonstrate the role of the CorA, MgtA, and MgtB proteins in magnesium transport. nih.gov Cells lacking these transporters showed a significantly slower increase in intracellular magnesium compared to wild-type cells. nih.gov Furthermore, the study revealed that the membrane potential is a driving force for Mg²⁺ uptake mediated by CorA. nih.gov The use of Mag-fura-2 has also been proposed in studies of the CNNM family of proteins, which are thought to be involved in magnesium transport, although some studies have reported challenges in detecting changes in intracellular magnesium levels upon overexpression of these proteins. nih.gov
Analysis of Magnesium Influx and Efflux Pathways
Mag-fura-2 has been instrumental in the real-time monitoring of magnesium ion (Mg²⁺) movement across cellular membranes, providing critical insights into the mechanisms that govern intracellular Mg²⁺ homeostasis. Researchers utilize this fluorescent dye to track changes in cytoplasmic free Mg²⁺ concentration, enabling the characterization of both influx (entry into the cell) and efflux (exit from the cell) pathways.
In a study on rat ventricular myocytes, Mag-fura-2 was used to measure cytoplasmic free Mg²⁺ concentration ([Mg²⁺]i). nih.gov By manipulating the extracellular environment, researchers could induce and monitor Mg²⁺ depletion and subsequent recovery, allowing them to analyze the initial rate of Mg²⁺ influx. nih.gov This research demonstrated that the rate of Mg²⁺ influx is inversely related to the intracellular Mg²⁺ concentration. nih.gov Furthermore, the study identified the inhibitory effects of compounds like 2-aminoethoxydiphenyl borate (2-APB), NS8593, and spermine on Mg²⁺ influx, suggesting the involvement of TRPM7 channels. nih.gov
Similarly, in the bacterium Salmonella enterica, Mag-fura-2 was successfully employed to measure free Mg²⁺ concentrations and uptake rates. nih.govoup.com These studies confirmed the central role of the CorA transport protein as the primary pathway for Mg²⁺ uptake and established that the membrane potential is the driving force for this process. nih.govoup.com The ability to monitor these ion dynamics in real-time with Mag-fura-2 has significantly advanced the understanding of magnesium transport systems in both prokaryotic and eukaryotic cells.
Table 1: Research Findings on Magnesium Influx and Efflux using Mag-fura-2
| Organism/Cell Type | Key Findings |
|---|---|
| Rat Ventricular Myocytes | Mg²⁺ influx rate is inversely proportional to intracellular Mg²⁺ concentration. nih.gov |
| Rat Ventricular Myocytes | TRPM7 channel inhibitors (2-APB, NS8593, spermine) reduce Mg²⁺ influx. nih.gov |
| Salmonella enterica | CorA is the major Mg²⁺ transport protein. nih.govoup.com |
| Salmonella enterica | Membrane potential drives Mg²⁺ uptake. nih.govoup.com |
Probing Calcium Entry Mechanisms
While primarily recognized as a magnesium indicator, Mag-fura-2's lower affinity for calcium ions (Ca²⁺) makes it particularly useful for studying cellular environments with high calcium concentrations that would saturate high-affinity indicators like Fura-2. interchim.frnih.gov This characteristic allows researchers to investigate Ca²⁺ entry mechanisms during significant physiological events such as Ca²⁺ spikes. biotium.cominterchim.fr
The spectral response of Mag-fura-2 to Ca²⁺ is nearly identical to its response to Mg²⁺, which necessitates careful experimental design to differentiate between the two ions. thermofisher.com Interference from Ca²⁺ binding becomes a significant consideration when Ca²⁺ concentrations rise above approximately 1 µM. interchim.fr However, this sensitivity to micromolar Ca²⁺ levels is precisely what makes it a valuable tool for exploring processes associated with elevated intracellular calcium, such as the activation of smooth muscle cells and neurons, and release from intracellular calcium stores. interchim.fr Research has shown that Mag-fura-2 can respond to changes in cytosolic Ca²⁺ in the submicromolar range and exhibits both high and low affinity for Ca²⁺, a property that is influenced by pH. nih.gov
Table 2: Properties of Mag-fura-2 as a Calcium Indicator
| Property | Description |
|---|---|
| Calcium Affinity | Exhibits both high- and low-affinity binding for Ca²⁺. nih.gov |
| Application | Useful for detecting high, transient Ca²⁺ concentrations during Ca²⁺ spikes. biotium.cominterchim.fr |
| Interference | Significant interference with Mg²⁺ measurements when Ca²⁺ concentrations exceed ~1 µM. interchim.fr |
| pH Influence | The pH of the environment affects both the high and low affinity Ca²⁺ binding sites. nih.gov |
Deciphering the Role of Divalent Cations in Cellular Processes
Magnesium's Involvement in Enzymatic Regulation and Metabolic Pathways
Magnesium is a critical cofactor for a vast number of enzymes and is deeply integrated into virtually every metabolic pathway. wikipedia.orgnih.gov Mag-fura-2 has been a key tool for investigating the influence of intracellular Mg²⁺ concentrations on these fundamental cellular processes. interchim.frthermofisher.com By allowing for the precise measurement of free Mg²⁺, researchers can correlate changes in magnesium levels with the activity of specific enzymes and the flux through metabolic pathways. The regulation of Mg²⁺ transport between different cellular compartments, which can be monitored using indicators like Mag-fura-2, is thought to be a significant factor in controlling enzyme activity. wikipedia.org
Role in Hormonal Secretion and Muscle Contraction
Intracellular magnesium is a key player in mediating hormonal secretion and muscle contraction. interchim.frthermofisher.com In the context of muscle function, Ca²⁺ is the primary trigger for contraction, but Mg²⁺ influences this process by modulating Ca²⁺ signaling and interacting with contractile proteins. nih.gov Mag-fura-2 has been used in smooth muscle cells to investigate the dynamics of both Ca²⁺ and Mg²⁺. nih.gov For instance, in uterine smooth muscle cells, Mag-fura-2 has been used in combination with high-affinity Ca²⁺ indicators to simultaneously measure Ca²⁺ concentrations in the sarcoplasmic reticulum and the cytosol, providing a more complete picture of the ion dynamics that govern muscle contraction. nih.gov
Exploration of Protein-Ion Interactions
Mag-fura-2 is also a valuable tool for studying the binding and interaction of magnesium and calcium ions with various proteins. The affinity and selectivity of Mg²⁺ binding to proteins can be estimated using this fluorescent indicator. thermofisher.com For example, competition assays can be designed where a protein of interest competes with Mag-fura-2 for binding to Mg²⁺ or other divalent cations. By monitoring the changes in Mag-fura-2 fluorescence, researchers can deduce the binding characteristics of the protein. This approach has been used to study the interaction of ions with RNA molecules, such as riboswitches, that undergo conformational changes upon metal ion binding to regulate gene expression. researchgate.net
Determination of Metal-Binding Affinities to Metalloproteins via Competition Experiments
Mag-fura-2 tetrapotassium salt is instrumental in determining the metal-binding affinities of various metalloproteins through competitive binding assays. This technique relies on the competition for a metal ion between the fluorescent indicator and the protein of interest. By monitoring the changes in the fluorescence of Mag-fura-2 as the metal ion is titrated into a solution containing both the indicator and the metalloprotein, the dissociation constant (Kd) of the protein for the metal ion can be accurately calculated.
A notable example of this application is in the study of the manganese transport regulator (MntR) from Bacillus subtilis. Researchers have utilized Mag-fura-2 in competition experiments to determine the binding affinities of MntR for several divalent metal ions, including Mn2+, Co2+, Ni2+, Zn2+, and Cd2+. In these experiments, a solution containing a known concentration of Mag-fura-2 and the MntR protein is prepared. The metal ion of interest is then incrementally added, and the resulting changes in the fluorescence excitation spectra of Mag-fura-2 are recorded. The binding of certain metal ions, such as Mn2+, Co2+, and Ni2+, quenches the fluorescence of Mag-fura-2, while others, like Zn2+ and Cd2+, cause a spectral shift. These changes in fluorescence are used to calculate the concentration of the metal ion bound to Mag-fura-2, and by extension, the concentration bound to the MntR protein. This allows for the determination of the metal-binding affinities of the protein.
Similarly, Mag-fura-2 has been employed in competition assays to investigate the Fe(II) binding affinity of the iron-sulfur cluster scaffold protein, IscU. In these studies, the disappearance of the Mag-fura-2 chromophore is monitored during the titration of Fe(II) in the presence of IscU, enabling the calculation of the dissociation constant for the protein-iron interaction.
The effectiveness of these competition experiments hinges on the well-characterized metal-binding properties of Mag-fura-2 itself. The dissociation constants of Mag-fura-2 for various divalent cations have been determined, providing a crucial reference for these studies.
Table 1: Dissociation Constants (Kd) of Mag-fura-2 for Various Divalent Cations
| Ion | Dissociation Constant (Kd) |
|---|---|
| Mg2+ | 1.9 mM |
| Ca2+ | 25 µM |
| Mn2+ | Data from competition experiments |
| Co2+ | Data from competition experiments |
| Ni2+ | Data from competition experiments |
| Zn2+ | Data from competition experiments |
| Cd2+ | Data from competition experiments |
| Fe(II) | 2.0 ± 0.2 μM |
This table is interactive. You can sort the columns by clicking on the headers.
Analysis of Ion Displacement Phenomena (e.g., Li+ transport assays)
While this compound salt is a powerful tool for studying divalent cations like Mg2+ and Ca2+, its application in the analysis of ion displacement phenomena involving monovalent cations, such as lithium (Li+), is not a documented use. The primary challenge in developing fluorescent indicators for Li+ is the need for high selectivity against a background of other abundant monovalent and divalent cations, including sodium (Na+), potassium (K+), and calcium (Ca2+). [cite: ]
The binding pocket of Mag-fura-2 is specifically designed to chelate divalent cations, leading to its characteristic spectral responses. There is no evidence in the scientific literature to suggest that Mag-fura-2 undergoes a measurable and selective change in its fluorescence properties upon binding to Li+. Therefore, it is not considered a suitable probe for direct measurement of Li+ transport or displacement in biological systems. The development of selective fluorescent indicators for lithium remains an active area of research, with novel probes being designed to address the challenges of specificity in a complex ionic environment. [cite: ]
Research in Diverse Biological Models
The utility of this compound salt extends to a variety of biological models, enabling the investigation of ion dynamics in different cellular and tissue contexts.
Assessment of Activity in Filamentous Fungi Hyphae
This compound salt has been successfully employed as a stain to assess the metabolic activity of filamentous fungi hyphae. In a simple staining protocol, the application of Mag-fura-2 in a low pH buffer to fungal cultures results in a bright fluorescent response in active regions of the hyphae. This fluorescence is not limited to the growing apices but is also observed in more distal compartments that are metabolically active. Conversely, inactive or dormant regions of the hyphae show only a low level of fluorescence, which is thought to be a response to contaminating ions in the buffer.
The bright fluorescence in active hyphae is believed to be indicative of high membrane ATPase activity and the integrity of the cell membrane. It is hypothesized that the stain, held within the cell wall structure near the cell membrane, responds to a localized flux of divalent cations. This method provides a valuable tool for visualizing and quantifying the physiological state of fungal hyphae and for studying the effects of environmental conditions on their growth and activity. The robust and persistent fluorescent signal allows for visualization with conventional CCD cameras, facilitating image analysis.
Investigation of Ion Permeability in Tissue Sections (e.g., Epidermal Magnesium Transport)
This compound salt is a valuable tool for investigating ion permeability in cells within tissue sections. While direct studies on epidermal magnesium transport using this probe are not extensively documented, the general methodology for assessing ion fluxes in isolated or cultured cells from tissues is well-established.
The cell-impermeant nature of this compound salt necessitates its introduction into cells through methods such as microinjection or during the permeabilization of the cell membrane. For instance, in studies of dispersed parotid acinar cells, the dye is loaded into the cells, which are then permeabilized to allow for the controlled study of intracellular ion dynamics.
Once loaded, the cells can be mounted on a microscope stage, and the fluorescence of Mag-fura-2 can be monitored in real-time. Changes in intracellular ion concentrations, such as the release of Ca2+ from intracellular stores, can be triggered by the application of specific stimuli. The resulting changes in the ratio of Mag-fura-2 fluorescence at different excitation wavelengths (e.g., 344 nm/360 nm) are captured and analyzed using a digital imaging system. This ratiometric measurement allows for a quantitative assessment of the changes in intracellular ion concentration.
This experimental approach can be adapted to investigate the permeability of various ions, including Mg2+ and Ca2+, in different types of tissue sections, providing insights into the mechanisms of ion transport and regulation in a physiological context.
Challenges and Methodological Nuances in Mag Fura 2 Research
Issues of Intracellular Dye Compartmentalization and Solutions
A significant challenge in using Mag-fura-2, particularly its acetoxymethyl (AM) ester form for loading into cells, is its tendency to compartmentalize within subcellular organelles such as mitochondria and the endoplasmic reticulum. biotium.combio-protocol.org This sequestration can lead to several measurement artifacts. Firstly, the fluorescence signal may not accurately represent the cytosolic magnesium concentration, but rather a weighted average of cytosolic and organellar concentrations. Secondly, the local environment within these organelles, which can differ in terms of pH and viscosity, may alter the spectral properties of the dye.
Incubating cells at 37°C has been shown to promote the compartmentalization of similar fluorescent dyes into organelles. biotium.com To mitigate this, one common strategy is to perform the dye loading at a lower temperature, such as room temperature, which tends to minimize this issue. biotium.comthermofisher.com
Another related issue is the active extrusion of the de-esterified indicator from the cytoplasm back into the extracellular medium by organic anion transporters. researchgate.net This can lead to a gradual decrease in the fluorescence signal over time and a reduced signal-to-noise ratio. To counteract this, inhibitors of these transporters, such as probenecid or sulfinpyrazone, can be included in the extracellular medium to improve dye retention within the cells. researchgate.netinterchim.fr
Effective loading of the AM ester form of Mag-fura-2 can be facilitated by the use of a non-ionic detergent like Pluronic® F-127. thermofisher.cominterchim.fr This helps to disperse the dye in the aqueous loading buffer, promoting a more uniform and efficient entry into the cells. interchim.fr For the cell-impermeant salt form, loading is typically achieved through more direct methods like microinjection or via a patch pipette. thermofisher.com
Table 1: Strategies to Address Intracellular Dye Compartmentalization and Extrusion
| Challenge | Solution | Rationale |
|---|---|---|
| Sequestration in organelles | Lower incubation temperature (e.g., room temperature) during loading | Reduces the rate of active transport into organelles. |
| Dye extrusion from the cell | Addition of organic anion transporter inhibitors (e.g., probenecid) | Blocks the pumps that remove the dye from the cytoplasm. |
| Inefficient dye loading | Use of a dispersing agent (e.g., Pluronic® F-127) with AM esters | Improves the solubility and dispersion of the dye in the loading buffer. |
Potential for Dye-Induced Ion Buffering Effects on Cellular Physiology
The very mechanism by which Mag-fura-2 detects magnesium ions—binding to them—means that the dye itself can act as an intracellular ion buffer. physiology.org By chelating Mg²⁺, the indicator can alter the free magnesium concentration it is intended to measure. This is particularly problematic if the intracellular concentration of the dye is high relative to the concentration of endogenous magnesium buffers. thermofisher.com Such buffering can dampen the physiological fluctuations of intracellular magnesium, leading to an underestimation of the true magnitude and kinetics of magnesium signaling events. thermofisher.com
The physiological consequences of significant magnesium buffering can be substantial, as intracellular free Mg²⁺ is a critical cofactor for numerous enzymes, particularly ATPases, and plays a key role in regulating ion channels and metabolic pathways. nih.gov Artificially buffering the intracellular magnesium could, therefore, inadvertently alter cellular processes such as energy metabolism, signal transduction, and cell proliferation.
To minimize these effects, it is crucial to use the lowest possible concentration of Mag-fura-2 that still provides an adequate signal-to-noise ratio. interchim.fr The optimal dye concentration needs to be determined empirically for each cell type and experimental setup to ensure that the measurements are as non-invasive as possible. interchim.fr
Managing Cross-Interference from Other Divalent Cations in Complex Biological Media
A major challenge in the use of Mag-fura-2 is its cross-reactivity with other divalent cations, most notably calcium (Ca²⁺). thermofisher.cominterchim.fr In fact, Mag-fura-2 exhibits a significantly higher affinity for Ca²⁺ than for Mg²⁺. wikipedia.org The spectral response of Mag-fura-2 to Ca²⁺ binding is almost indistinguishable from its response to Mg²⁺. thermofisher.com This interference becomes particularly significant when intracellular Ca²⁺ concentrations rise into the micromolar range, which can occur during various cellular signaling events. interchim.fr
Given that resting intracellular Ca²⁺ levels are typically in the nanomolar range, while free Mg²⁺ is in the millimolar range, under basal conditions, the interference from Ca²⁺ may be minimal. However, during cellular activation that involves calcium signaling, the Mag-fura-2 signal can be dominated by changes in Ca²⁺ rather than Mg²⁺. nih.gov
To address this, researchers can employ several strategies. One approach is to buffer intracellular Ca²⁺ to resting levels using a high-affinity calcium chelator like BAPTA-AM. thermofisher.com This helps to suppress the Ca²⁺ transients that would otherwise interfere with the Mg²⁺ measurement. nih.gov
Mag-fura-2 can also bind to other divalent cations such as zinc (Zn²⁺), cadmium (Cd²⁺), and gadolinium (Gd³⁺). researchgate.net In biological systems where changes in the concentration of these ions may occur, it is important to consider their potential interference. The use of heavy metal chelators can sometimes be employed to minimize this interference, although their specificity and potential side effects must be carefully considered.
Table 2: Dissociation Constants (Kd) of Mag-fura-2 for Divalent Cations
| Cation | Dissociation Constant (Kd) | Implication for Measurement |
|---|---|---|
| Mg²⁺ | ~1.9 mM | Primary target ion for measurement. |
Note: Kd values can vary depending on experimental conditions.
Optimizing Experimental Conditions for Accurate Ion Measurements Given Environmental Sensitivity
The accuracy of ion measurements using Mag-fura-2 is highly dependent on the experimental conditions, as the dye's properties are sensitive to its environment. Factors such as temperature and pH can significantly influence the dissociation constant (Kd) of the dye for Mg²⁺, which is a critical parameter in the equation used to calculate the ion concentration from the fluorescence ratio. researchgate.netnih.gov
Temperature: The Kd of Mag-fura-2 for Mg²⁺ has been shown to be temperature-dependent. For instance, one study found that the Kd decreased as the temperature increased from 25°C to 37°C, indicating a higher affinity for magnesium at physiological temperatures. nih.gov It is therefore essential to perform calibrations at the same temperature as the experiment to ensure accurate quantification. nih.gov
pH: The effect of pH on the Kd of Mag-fura-2 is more complex and can vary depending on the specific excitation wavelengths used for the ratio measurement. nih.gov Changes in intracellular pH can occur during cellular activity, and these fluctuations can introduce artifacts into the magnesium measurements if not accounted for. Therefore, maintaining a stable intracellular pH or performing a pH calibration is important for precise measurements.
Calibration: Accurate calibration is paramount for obtaining reliable quantitative data. In situ calibration is generally preferred over in vitro calibration because the cytosolic environment—with its high concentrations of proteins and other molecules—can affect the dye's spectral properties and ion affinity. thermofisher.com In situ calibration typically involves treating the cells with an ionophore, such as A-23187, which makes the cell membrane permeable to divalent cations, allowing for the equilibration of intracellular and extracellular ion concentrations. thermofisher.com By exposing the cells to a series of calibration solutions with known concentrations of Mg²⁺, a calibration curve can be generated that is specific to the intracellular environment.
Table 3: Key Environmental Factors and Optimization Strategies for Mag-fura-2 Measurements
| Factor | Effect on Measurement | Optimization Strategy |
|---|---|---|
| Temperature | Affects the dissociation constant (Kd) for Mg²⁺. | Maintain a constant and controlled temperature throughout the experiment and perform calibration at the experimental temperature. |
| pH | Can alter the Kd of the dye. | Use buffered solutions to maintain a stable pH and, if necessary, perform a pH calibration. |
Comparative Analysis and Future Directions for Mag Fura 2 Research
Comparative Performance with Other Fluorescent Magnesium Indicators (e.g., Magnesium Green, Mag-Indo-1)
Mag-fura-2, a UV-excitable fluorescent indicator, has been a foundational tool for the visualization and quantification of intracellular magnesium ions (Mg²⁺). nih.gov Its performance is best understood through comparison with other commonly used magnesium indicators such as Magnesium Green and Mag-indo-1.
Spectral Properties: Mag-fura-2 is a ratiometric indicator, meaning that upon binding to Mg²⁺, it exhibits a shift in its excitation wavelength from approximately 369 nm to 330 nm. nih.govbiotium.combiotium.com This ratiometric property is a significant advantage as it allows for more accurate measurements that are less susceptible to artifacts such as uneven dye loading, photobleaching, and changes in cell volume. nih.gov In contrast, Magnesium Green is a single-wavelength indicator that shows an increase in fluorescence intensity upon Mg²⁺ binding without a significant wavelength shift. nih.govnih.gov Mag-indo-1, similar to Mag-fura-2, is also a ratiometric indicator; however, it displays a shift in both its excitation and emission wavelengths. nih.govthermofisher.com
Affinity for Magnesium: The dissociation constant (Kd) for Mg²⁺ is a critical parameter for an indicator's suitability in different biological contexts. Mag-fura-2 has a Kd for Mg²⁺ of approximately 1.9 mM. nih.govbiotium.combiotium.comnih.gov Mag-indo-1 has a slightly higher Kd of 2.7 mM, making it potentially more suitable for detecting higher spikes in intracellular Mg²⁺. nih.govnih.govthermofisher.com Magnesium Green, on the other hand, generally exhibits a higher affinity for Mg²⁺ compared to both Mag-fura-2 and Mag-indo-1. nih.gov
Instrumentation and Application: The choice between these indicators often depends on the available instrumentation. The ratiometric nature of Mag-fura-2 makes it well-suited for fluorescence microscopy. thermofisher.com Mag-indo-1, with its emission ratio properties, is often preferred for applications like flow cytometry. thermofisher.com Magnesium Green and other long-wavelength excitable indicators are advantageous for confocal laser-scanning microscopy. thermofisher.com
Interactive Data Table: Comparative Properties of Magnesium Indicators
| Indicator | Type | Excitation Wavelength (Mg²⁺-free/bound) | Emission Wavelength (Mg²⁺-free/bound) | Kd for Mg²⁺ | Key Advantage |
| Mag-fura-2 | Ratiometric (Excitation) | ~369 nm / ~330 nm nih.govbiotium.combiotium.com | ~511 nm / ~491 nm nih.gov | ~1.9 mM nih.govbiotium.combiotium.comnih.gov | Ratiometric measurement minimizes artifacts. nih.gov |
| Magnesium Green | Single Wavelength | ~490 nm nih.gov | ~520 nm nih.gov | Higher affinity than Mag-fura-2 nih.gov | Excitable by visible light, reducing potential UV damage. nih.gov |
| Mag-Indo-1 | Ratiometric (Excitation & Emission) | Shifts upon binding nih.govthermofisher.com | Shifts upon binding nih.govthermofisher.com | ~2.7 mM nih.govnih.govthermofisher.com | Suitable for flow cytometry. thermofisher.com |
Distinct Advantages Over High-Affinity Calcium Indicators in Specific Research Contexts
While originally designed as a magnesium indicator, Mag-fura-2 also binds to calcium ions (Ca²⁺), albeit with a significantly lower affinity than traditional high-affinity calcium indicators like Fura-2. biotium.combiotium.com This characteristic, which can be a complicating factor in pure Mg²⁺ measurements, becomes a distinct advantage in specific research contexts where high concentrations of Ca²⁺ need to be monitored.
High-affinity Ca²⁺ indicators, such as Fura-2, have a dissociation constant for Ca²⁺ in the nanomolar range (e.g., ~250 nM for Fura-2). nih.gov This makes them ideal for measuring resting cytosolic Ca²⁺ levels, which are typically around 100 nM. nih.gov However, these indicators become saturated when intracellular Ca²⁺ concentrations rise into the micromolar range, as occurs during cellular processes like neuronal firing or muscle contraction. interchim.frresearchgate.netjneurosci.org In such scenarios, high-affinity indicators cannot accurately report the magnitude and kinetics of these large Ca²⁺ transients. jneurosci.org
This is where Mag-fura-2, with its much higher Kd for Ca²⁺ (in the micromolar range, reported as 20-50 µM), proves invaluable. nih.govnih.gov It can accurately measure these high, transient Ca²⁺ concentrations that would saturate Fura-2. biotium.cominterchim.fr This makes Mag-fura-2 a "low-affinity" Ca²⁺ indicator, well-suited for studying cellular events associated with large calcium fluxes. researchgate.net For instance, it has been successfully used to monitor Ca²⁺ transients in presynaptic nerve terminals and during Ca²⁺ spikes. biotium.comresearchgate.net
Furthermore, the faster off-rate for Ca²⁺ binding of Mag-fura-2 compared to high-affinity indicators allows it to track rapid Ca²⁺ fluctuations with greater temporal fidelity. interchim.frresearchgate.net This is crucial for resolving the fast kinetics of action potentials in excitable cells like neurons and muscle cells. researchgate.net
Potential for Integration in Multiplexed Ion Sensing Experiments
The distinct spectral properties and ion affinities of Mag-fura-2 open up possibilities for its use in multiplexed ion sensing experiments, where multiple intracellular ions are monitored simultaneously. A prominent application is the simultaneous measurement of both cytosolic Ca²⁺ and intraluminal sarcoplasmic reticulum (SR) Ca²⁺.
In such experiments, a high-affinity Ca²⁺ indicator like Fura-2 can be used to measure the low resting concentrations of cytosolic Ca²⁺, while a low-affinity indicator, such as Mag-fura-2 or Mag-fluo-4, can be loaded into the SR to monitor the much higher Ca²⁺ concentrations within this organelle. nih.gov This dual-indicator approach allows researchers to investigate the dynamics of Ca²⁺ release from and re-uptake into the SR, providing crucial insights into cellular calcium homeostasis and signaling. nih.gov
For example, studies in smooth muscle cells have successfully combined Fura-2 with Mag-fluo-4 to simultaneously measure cytosolic and SR Ca²⁺ concentrations, revealing the mechanisms of agonist-induced Ca²⁺ release and SR replenishment. nih.gov Similarly, in hepatocytes, Mag-fura-2 has been paired with fluo-3 (B43766) for simultaneous measurements. nih.gov These approaches leverage the differential affinities and, in some cases, spectral separation of the indicators to achieve multiplexed imaging.
Emerging Research Avenues and Methodological Innovations
Research involving Mag-fura-2 continues to evolve, with emerging avenues focusing on refining its application and expanding its utility.
Methodological Innovations: One area of innovation lies in improving the accuracy of Mg²⁺ measurements by accounting for the confounding influence of Ca²⁺. nih.govinterchim.fr This can involve the use of supplementary techniques or computational models to dissect the respective contributions of each ion to the fluorescent signal. Additionally, the use of ionophores that are more effective at transporting Mg²⁺, such as A-23187, is preferred for in situ calibrations to ensure accurate quantification of intracellular Mg²⁺ levels. thermofisher.comthermofisher.com
New Research Applications: The ability of Mag-fura-2 to measure both Mg²⁺ and high Ca²⁺ concentrations continues to be exploited in various physiological studies. Its application in neuroscience to study excitotoxicity and in cardiology to investigate muscle contraction dynamics are active areas of research. interchim.frresearchgate.net Furthermore, its use in studying the role of magnesium in fundamental cellular processes like enzymatic reactions, DNA synthesis, and hormone secretion remains a key research focus. thermofisher.cominterchim.fr
The development of new fluorescent probes with even greater selectivity for Mg²⁺ over Ca²⁺ is an ongoing effort in the field. nih.govresearchgate.net While these newer probes may eventually offer advantages in certain applications, the well-characterized nature and ratiometric properties of Mag-fura-2 ensure its continued relevance in the field of intracellular ion measurement.
Q & A
Q. What are the spectral properties of Mag-fura-2 tetrapotassium salt, and how do they influence experimental design?
this compound salt exhibits excitation maxima at 336 nm (Mg²⁺-bound) and 380 nm (Mg²⁺-free), with emission at 505 nm . This ratio-metric property allows researchers to quantify intracellular Mg²⁺ concentrations by measuring the 343:380 nm excitation ratio , minimizing artifacts from dye concentration or photobleaching . For imaging setups, ensure compatibility with UV light sources and filters optimized for 505 nm emission.
Q. How should this compound salt be prepared and stored to maintain stability?
- Preparation : Dissolve in distilled water or buffer (e.g., HEPES) to create a 1–10 mM stock solution. Use pluronic F-127 (0.02–0.1%) to enhance solubility if needed .
- Storage : Aliquot and store at -20°C in light-protected vials; avoid repeated freeze-thaw cycles. Stability is maintained for 6–12 months under these conditions .
Q. What calibration methods are recommended for Mag-fura-2 in intracellular Mg²⁺ measurements?
Calibrate using in vitro solutions with known Mg²⁺ concentrations (0–50 mM) and a Mg²⁺-free buffer (e.g., EDTA-treated). Construct a standard curve by plotting the 343:380 nm ratio against [Mg²⁺]. Validate with ionophores like ionomycin to equilibrate intracellular and extracellular Mg²⁺ levels .
Advanced Research Questions
Q. How can researchers resolve discrepancies between Mag-fura-2 fluorescence ratios and expected Mg²⁺ concentrations?
Common issues include:
- Ca²⁺ interference : Mag-fura-2 has low Ca²⁺ affinity (Kd ~20 mM), but verify [Ca²⁺]i remains below 1 mM using parallel Ca²⁺ probes (e.g., fura-2) .
- pH sensitivity : Mg²⁺-dye binding is pH-dependent. Maintain physiological pH (7.2–7.4) using buffers like MOPS or HEPES .
- Dye compartmentalization : Use cell-impermeant tetrapotassium salt for extracellular Mg²⁺ measurements or validate intracellular loading efficiency via confocal microscopy .
Q. What experimental controls are critical when using Mag-fura-2 in complex biological systems (e.g., mitochondria or neurons)?
- Autofluorescence controls : Measure background fluorescence in unloaded cells.
- Ionophore controls : Use valinomycin (K⁺ ionophore) or FCCP (mitochondrial uncoupler) to assess Mg²⁺ flux dynamics .
- Temperature controls : Mg²⁺ binding kinetics are temperature-sensitive; maintain consistent conditions during imaging .
Q. How does Mag-fura-2 compare to other Mg²⁺ probes (e.g., Mag-Fluo-4) in high-throughput or low-Mg²⁺ scenarios?
| Probe | Ex/Em (nm) | Kd (Mg²⁺) | Advantages |
|---|---|---|---|
| Mag-fura-2 | 336/380 → 505 | 1.5–2.5 mM | Ratio-metric, low Ca²⁺ interference |
| Mag-Fluo-4 | 488 → 525 | 4.7 mM | Single-wavelength, compatible with GFP filters |
| Mag-520 | 506 → 525 | 0.1–10 mM | High Mg²⁺ specificity (10x over Ca²⁺) |
Mag-fura-2 is optimal for precise quantification in physiological Mg²⁺ ranges (1–5 mM) , while Mag-Fluo-4 suits high-throughput screens .
Q. What are the limitations of using this compound salt in live-cell imaging?
- Phototoxicity : UV excitation can damage cells; limit exposure time or use two-photon microscopy.
- Compartmentalization artifacts : Impermeant salts require microinjection or electroporation for intracellular delivery .
- Dynamic range : Sensitivity decreases above 10 mM Mg²⁺; pair with low-affinity probes (e.g., Mag-520) for broad-range studies .
Methodological Tables
Q. Table 1: Spectral and Storage Guidelines
| Property | This compound Salt |
|---|---|
| Ex/Em | 336/380 → 505 nm |
| Solubility | Water > DMSO |
| Storage | -20°C, desiccated, light-protected |
Q. Table 2: Calibration Solutions
| [Mg²⁺] (mM) | Buffer Composition |
|---|---|
| 0 | 10 mM EDTA, 100 mM KCl |
| 5 | 5 mM MgCl₂, 100 mM KCl |
| 50 | 50 mM MgCl₂, 100 mM KCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
